molecular formula C12H16 B1297099 1-Ethynyladamantane CAS No. 40430-66-8

1-Ethynyladamantane

Cat. No. B1297099
CAS RN: 40430-66-8
M. Wt: 160.25 g/mol
InChI Key: KJNCIYYNPLWHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyladamantane is a chemical compound with the molecular formula C12H16 . It is also known as 1-Adamantylacetylene .


Synthesis Analysis

The synthesis of 1-Ethynyladamantane involves the polymerization of monomers bearing pendant adamantyl groups . 1-Adamantylacetylene (1-ethynyladamantane) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The yield of 1-ethynyladamantane synthesized through the first four steps of the reaction was found to be 47% .


Molecular Structure Analysis

The molecular structure of 1-Ethynyladamantane is characterized by a tetrahedral symmetry and spherical structure . The InChI code for 1-Ethynyladamantane is 1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 .


Chemical Reactions Analysis

1-Adamantylacetylene (1-ethynyladamantane) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The reaction involves the addition polymerization of adamantyl-containing vinyl monomers .


Physical And Chemical Properties Analysis

1-Ethynyladamantane has a molecular weight of 160.25 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±7.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.2 mmHg at 25°C . The compound has a flash point of 70.1±12.3 °C and an index of refraction of 1.537 .

Scientific Research Applications

Synthesis of 1,3,5,7-Tetraethynyladamantane

  • Summary of Application : 1-Ethynyladamantane is used as a starting point in the synthesis of 1,3,5,7-Tetraethynyladamantane . This compound is desirable as a building block for 3-dimensional networks .
  • Methods of Application/Experimental Procedures : The synthesis involves several steps, including reduction, oxidation, and a Corey-Fuch’s elimination . The goal of the research was to synthesize each step in better yields while striving towards the alkyne .
  • Results/Outcomes : The monosubstituted and tetrasubstituted were synthesized to the dibromoolefin and were characterized with a yield of 45% and 64% respectively . 1H NMR indicates the dibromoalkene with a chemical shift of 3.2ppm and the disappearance of the IR/1H NMR peak at 1723cm-19.3ppm, respectively, also indicates the presence of the alkene .

Synthesis of Mono-Substituted 1-Ethynyladamantane

  • Summary of Application : The synthesis of Mono-Substituted 1-Ethynyladamantane is a model system for the synthesis of 1,3,5,7-tetraethynyladamantane . Terminal alkynes are useful intermediates in organic synthesis because they are able to undergo numerous reactions .
  • Methods of Application/Experimental Procedures : The synthesis was completed in five steps with an undetermined overall yield . The monosubstituted 1-ethynyladamantane was characterized by IR spectroscopy .
  • Results/Outcomes : The proposed synthesis shows great promise as completion of all five steps was accomplished for the monosubstituted product . Each step was confirmed by IR spectroscopy .

Synthesis of Metal Clusters

  • Summary of Application : 1-Ethynyladamantane is used in the synthesis of metal clusters .
  • Methods of Application/Experimental Procedures : The metal clusters were synthesized by means of wet chemistry adding gold and silver salts and ethynyladamantane molecules in a mixture of methanol and either chloroform or dichloromethane .
  • Results/Outcomes : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

Specific hazards arising from 1-Ethynyladamantane are not explicitly mentioned in the available literature . For safety, it is recommended to consult the Material Safety Data Sheet (MSDS) for 1-Ethynyladamantane .

Future Directions

1-Ethynyladamantane has been used in the synthesis of polymers carrying adamantyl substituents in their side chains . The bulky 1-ethynyladamantane has been used as one of the protecting ligands alongside trifluoracetate to successfully synthesize a chlorine-templated silver nanocluster . The future directions of 1-Ethynyladamantane could involve its use in the synthesis of other complex structures and materials.

properties

IUPAC Name

1-ethynyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNCIYYNPLWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344159
Record name 1-Ethynyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyladamantane

CAS RN

40430-66-8
Record name 1-Ethynyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40430-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The Stetter and Goebel reference, also cited above, discloses the synthesis of 1-ethynyladamantane from 1-bromoadamantane in good yield. We repeated that procedure with minor modifications by reacting 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to give the 2,2-dibromoethyl derivative, then dehydrobrominating that derivative in situ with potassium t-butoxide in triethylene glycol to give 1-ethynyladamantane in 60% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 45 g (0.17 mol) of 1-bromoadamantane in 60 ml of vinyl bromide was cooled to -65° C. and 10 g of aluminum bromide was added portionwise over 2 h. The mixture was then poured on to 500 g of ice, neutralized with 10% aqueous sodium carbonate solution, and extracted with 3×100 ml of methylene chloride. The combined extracts were dried (MgSO4) and evaporated to yield 70 g of an oil containing 1-(2,2-dibromoethyl)adamantane and polyvinyl bromide (NMR). This oil was dissolved in 100 ml of triglyme, 38 g (0.34 mol) of potassium t-butoxide added, nd the mixture heated at 160° C. for 3 h. The mixture was cooled, diluted with 300 ml of water and extracted with 3×100 ml of hexane. The combined hexane extracts were dried (MgSO4) , and distilled to give 12 g (52% based on 1-bromoadamantane) of 1 -ethynyladamantane: mp 82°-83° C.; bp 95-100 (l mm); NMR δ1.9-2.6 ppm.
Name
1-(2,2-dibromoethyl)adamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The aluminum bromide catalyzed reaction of 1-bromodiamantane (see Gund, T.M.; Schleyer, P.v.R. Tetrahedron Lett. 1971, 1583) with vinyl bromide in methylene chloride followed by dehydrohalogenation of the adduct with potassium t-butoxide in DMSO gave a mixture of five components. This mixture was separated by column chromatography and components were identified as diamantane (5%), 1-(2-bromovinyl)diamantane (8%), 1-ethynyldiamantane (50%), 4-(2-bromovinyl)-9-ethynyldiamantane (9%), and 4,9-diethynyl-diamantane (30%). The formation of 2-bromovinyl compounds results from incomplete dehydrohalogenation, and indicates that the elimination is slower than that observed for the adamantane system. The presence of diamantane and 4,9-diethynyl derivatives indicates the facile disproportionation chemistry in this system. In 1-ethynyldiamantane the ethynyl group is on the girdle, whereas in the case of the 4,9- disubstituted derivative, the ethynyl groups are on the epical positions. Although reaction condition were not found to give pure 1-ethynyldiamantane (similar difficulty was encountered with 1-ethynyladamantane), yields were improved to greater than 55% by the use of ferric chloride as the catalyst and hexane/methylene chloride as the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4,9-diethynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyladamantane
Reactant of Route 2
Reactant of Route 2
1-Ethynyladamantane
Reactant of Route 3
Reactant of Route 3
1-Ethynyladamantane
Reactant of Route 4
Reactant of Route 4
1-Ethynyladamantane
Reactant of Route 5
1-Ethynyladamantane
Reactant of Route 6
1-Ethynyladamantane

Citations

For This Compound
61
Citations
EA Dikusar, NG Kozlov, SS Koval'skaya… - Russian Journal of …, 2001 - Springer
Lithium acetylide was reacted with adamantanone, verbanone, and verbenone to obtain their hydroxyethynyl derivatives whose reaction with aqueous ammonia solution of silver nitrate …
Number of citations: 11 link.springer.com
WA Chalifoux, MJ Ferguson… - Journal of Physical …, 2012 - Wiley Online Library
… This crude mixture was taken through a two-fold elimination reaction in the presence of base at high temperature resulting in the formation of 1-ethynyladamantane 4 in moderate to …
Number of citations: 30 onlinelibrary.wiley.com
TG Archibald, AA Malik, K Baum, MR Unroe - Macromolecules, 1991 - ACS Publications
… The metathesis reaction of 1 -ethynyladamantane with molybdenum or tungsten salts gave amorphous, insoluble powders, which decomposed at 200 C in air and 240 C in nitrogen.12 …
Number of citations: 68 pubs.acs.org
T Mitsui, M Sugihara, Y Tokoro, S Fukuzawa - Tetrahedron, 2015 - Elsevier
… type Pd-complexes with the bulky mesoionic 1,2,3-triazolium carbenes (tzNHC) substituted by the adamantyl groups were prepared from 1-azidoadamantane and 1-ethynyladamantane…
Number of citations: 50 www.sciencedirect.com
R Gareyev, A Streitwieser - The Journal of Organic Chemistry, 1996 - ACS Publications
… The lithium acidity of 1-ethynyladamantane defied the same type of quantitative analysis as EB and TPP because of experimental difficulties. The equilibrium between the indicator (9-…
Number of citations: 30 pubs.acs.org
S Mukherjee, P Chandrashekar, IE Aby… - The Journal of …, 2023 - ACS Publications
… Here, we used the bulky 1-ethynyladamantane as one of the protecting ligands alongside trifluoracetate to successfully synthesize a chlorine-templated silver nanocluster─Cl@Ag 19 (…
Number of citations: 3 pubs.acs.org
K Naemura, Y Hokura, M Nakazaki - Tetrahedron, 1986 - Elsevier
… The simple synthesis of 1-ethynyladamantane from 1-bromoadamantane via 1-(2-bromoethenyl)adamantane was reported by Stetter and Wulff.U However, our attempts to convert 1,3,5,…
Number of citations: 30 www.sciencedirect.com
GA Shvekhgeimer, OA Vol'skaya - Chemistry of Heterocyclic Compounds, 1975 - Springer
… as described above using instead of triethylamine a solutionof0.01 mole of NaHCO 3 in 10 ml of water, which was added to a mixture of anti-chloroglyoximeand 1-ethynyladamantane at …
Number of citations: 2 link.springer.com
R Gareyev, A Streitwieser - 1995 - osti.gov
… Ion-pair acidity equilibria have been determined for 4-ethynylbiphenyl (1), 1-ethynyladamantane (2) and 3,3,3-triphenylpropyne (3) with lithium and cesium as counterions in …
Number of citations: 0 www.osti.gov
A Závodná - 2019 - digilib.k.utb.cz
… Several synthetic strategies leading to the preparation of 1-adamantylacetylene (or also “1-ethynyladamantane”) were described in the literature up to this day. …
Number of citations: 0 digilib.k.utb.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.